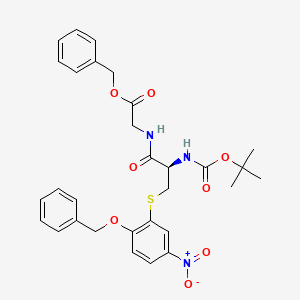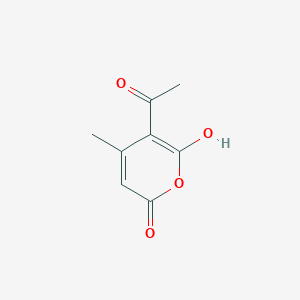
(3Z)-3-(1-Hydroxyethylidene)-4-methyl-2H-pyran-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) is a chemical compound belonging to the pyranone family This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom
Preparation Methods
The synthesis of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves several steps. One common method involves the reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with an appropriate reagent . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential herbicidal activity, with some derivatives showing good pre-emergent herbicidal activity against various weed species . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of allergic conditions . Additionally, it has industrial applications, such as in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves its interaction with specific molecular targets and pathways. For instance, its herbicidal activity is believed to result from the disruption of carbon metabolism and the formation of a cytoskeleton in weeds . In medical applications, the compound may exert its effects by interacting with specific receptors or enzymes involved in allergic responses .
Comparison with Similar Compounds
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) can be compared with other similar compounds, such as 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. These compounds share a similar pyranone structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
CAS No. |
7470-42-0 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-acetyl-6-hydroxy-4-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)12-8(11)7(4)5(2)9/h3,11H,1-2H3 |
InChI Key |
HURSXDKEYMJYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


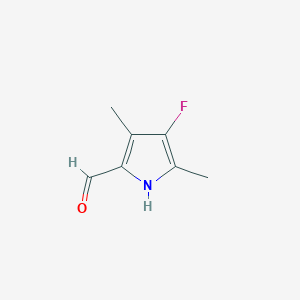
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
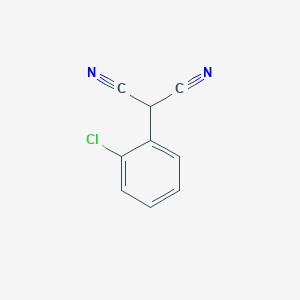
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
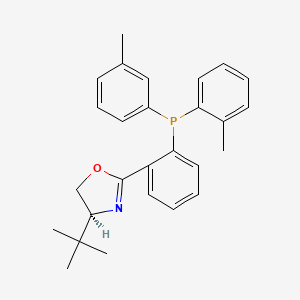
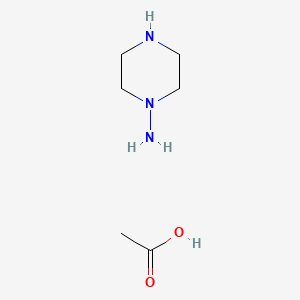
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)


